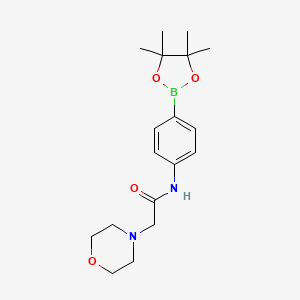

2-morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

2-Morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronate-containing acetamide derivative characterized by a morpholino group attached to the acetamide nitrogen and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para position of the phenyl ring. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for biaryl bond formation . Its design integrates both the electron-donating morpholino group and the boronate functionality, which may enhance solubility and reactivity in transition-metal-catalyzed processes.

Properties

IUPAC Name |

2-morpholin-4-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O4/c1-17(2)18(3,4)25-19(24-17)14-5-7-15(8-6-14)20-16(22)13-21-9-11-23-12-10-21/h5-8H,9-13H2,1-4H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFFBEIBSUGYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes in the biochemical processes within the cell.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. These factors include pH, temperature, and the presence of other molecules in the environment.

Biological Activity

2-Morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS No. 1059171-55-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C18H27BN2O

- Molecular Weight : 346.23 g/mol

- Physical State : Solid

Synthesis

The synthesis of 2-morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves the reaction of morpholine derivatives with boron-containing compounds under specific conditions. The process typically includes:

- Reagents : Morpholine, boronic acid derivatives.

- Catalysts : Palladium-based catalysts are often employed.

- Conditions : The reaction is generally conducted in an inert atmosphere at elevated temperatures.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds containing the dioxaborolane moiety. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 2-Morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | Staphylococcus aureus | TBD |

| 2-Morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | Escherichia coli | TBD |

| 2-Morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | Candida albicans | TBD |

Note: Specific MIC values for this compound are not yet available; further studies are needed to establish its efficacy against these pathogens.

Antiparasitic Activity

In related research on compounds targeting PfATP4 (a sodium pump in malaria parasites), structural modifications have shown promising results in enhancing antiparasitic activity. For instance:

- Compounds with polar functionalities improved aqueous solubility and metabolic stability.

- Some derivatives exhibited significant efficacy in mouse models of malaria.

Case Study 1: Antimalarial Efficacy

A study investigated the effects of a structurally similar compound on Plasmodium berghei in mice. Key findings included:

- Efficacy : A reduction in parasitemia by approximately 30% at a dose of 40 mg/kg.

- Mechanism : Inhibition of PfATP4-associated Na+-ATPase activity was confirmed.

Case Study 2: Antimicrobial Screening

In another study assessing various dioxaborolane derivatives:

- Compounds were screened against a panel of bacterial and fungal strains.

- Some showed enhanced activity compared to standard antibiotics like nitrofurazone and miconazole.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Substituent Position : Para-substituted boronates (e.g., target compound) exhibit higher synthetic yields and stability compared to meta-substituted analogs due to reduced steric hindrance and enhanced resonance stabilization .

- Morpholino Group: The morpholino moiety in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., benzyl or tert-butyl groups in and ) .

- Fluorine Substitution : Fluorinated analogs (e.g., ) demonstrate enhanced metabolic stability, a feature absent in the target compound but relevant for drug design .

Key Observations :

- The target compound’s synthesis likely parallels Ir-catalyzed borylation methods described in , though direct data are unavailable.

- Acid-amine couplings (e.g., ) often suffer from moderate yields (43%) due to steric challenges, whereas Ir-catalyzed borylation achieves >90% yields for para-substituted analogs .

- Ugi reactions () offer high yields (86%) but require pre-functionalized boronate aldehydes.

Boronate Reactivity:

- The para-substituted pinacol boronate in the target compound is optimized for Suzuki-Miyaura cross-coupling, as para-substitution minimizes steric hindrance during transmetalation .

- Morpholino’s electron-donating nature may accelerate oxidative addition in Pd-catalyzed reactions compared to electron-withdrawing groups (e.g., trifluoromethyl in ) .

Physical and Spectroscopic Properties

- Melting Points: Para-substituted boronates with polar groups (e.g., morpholino) typically exhibit lower melting points than non-polar analogs (e.g., tert-butyl in ) due to reduced crystallinity .

- NMR Data: The target compound’s ¹H NMR would show characteristic morpholino protons (δ 3.5–3.7 ppm) and aryl boronate signals (δ 7.5–8.0 ppm), consistent with and .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the functionalization of a boronate ester-substituted aniline derivative followed by acylation and coupling reactions. Key intermediates include N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, which is further transformed under controlled conditions to yield the target compound.

Preparation of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Intermediate

This step involves acetylation of the aniline nitrogen, forming the acetamide moiety, which is crucial for subsequent coupling reactions.

Coupling Reaction to Form the Target Compound

The key coupling step to introduce the morpholinoacetamide moiety involves palladium-catalyzed cross-coupling reactions, typically Suzuki-Miyaura type, using boronate esters and appropriate amide precursors.

This method emphasizes the importance of an inert atmosphere and elevated temperature to drive the coupling efficiently.

Alternative Coupling Using Sodium Carbonate and Pd Catalyst

This approach underlines the use of palladium catalysis with sodium carbonate base in an organic solvent for efficient cross-coupling.

Stock Solution Preparation for Experimental Use

For handling and formulation, stock solutions of the compound are prepared depending on desired molarity and solubility, with solvents chosen accordingly.

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 2.8883 | 0.5777 | 0.2888 |

| 5 mg | 14.4413 | 2.8883 | 1.4441 |

| 10 mg | 28.8825 | 5.7765 | 2.8883 |

Preparation notes include ensuring complete dissolution with physical aids such as vortexing, ultrasound, or gentle heating, and adding solvents sequentially to maintain clarity.

Summary of Key Reaction Parameters

| Step | Solvent | Temperature | Time | Catalyst/Base | Yield |

|---|---|---|---|---|---|

| Acetylation of aniline | DCM | 20°C | 10 h | None | 87% |

| Suzuki coupling (morpholino) | Dioxane | 110°C | Minutes | Pd catalyst, K2CO3 base | 70% |

| Alternative coupling | THF | Reflux | Overnight | Pd(dppf)2Cl2, Na2CO3 | Not specified |

Research Findings and Notes

- The acetylation step is straightforward and high-yielding, providing a key intermediate for further functionalization.

- The palladium-catalyzed cross-coupling is critical to introduce the morpholinoacetamide group, with reaction conditions optimized for temperature, solvent, and base.

- Purification typically involves silica gel chromatography to ensure product purity.

- Stock solution preparation is critical for biological or pharmaceutical applications, with attention to solubility and solvent compatibility.

- The compound exhibits moderate solubility in common organic solvents and is compatible with co-solvents like DMSO, PEG300, Tween 80, and corn oil for in vivo formulations.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenylboronic ester core. For example, the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via Suzuki-Miyaura coupling or direct borylation of a halogenated precursor. The morpholinoacetamide moiety is then attached via nucleophilic substitution or condensation reactions. Challenges include maintaining boronic ester stability during acidic/basic conditions and ensuring regioselectivity during substitutions. Purification often requires column chromatography (hexanes/EtOAC with 0.25% Et₃N to prevent decomposition) .

Q. How is structural integrity confirmed after synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (tetramethyl groups on dioxaborolane), δ 3.5–4.0 ppm (morpholine protons), and δ 7.3–7.7 ppm (aromatic protons) confirm substituent positions.

- ¹³C NMR : Signals at ~85 ppm (B-O bonds) and ~170 ppm (amide carbonyl) validate the boronic ester and acetamide groups.

- Mass Spectrometry (ESI/APCI) : A molecular ion peak matching the exact mass (e.g., ~347 [M+H]⁺) confirms molecular weight .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Methodological Answer : Hydrolysis of the boronic ester under aqueous conditions is a major issue. To avoid this, anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) are used. Competing amide bond formation can lead to oligomers; this is minimized by slow addition of acylating agents and using catalysts like DMAP .

Advanced Research Questions

Q. How can reaction yields for Suzuki-Miyaura couplings involving this compound be optimized?

- Methodological Answer : Key parameters include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ as base.

- Solvent : Toluene/EtOH (3:1) at 80°C improves coupling efficiency.

- Monitoring : Real-time TLC or HPLC tracks boronic ester conversion.

- Example : A 27% yield was reported for a similar boronic ester derivative using Pd catalysis and mesitylene as an internal standard .

Q. What strategies address contradictory spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer : Contradictions may arise from rotameric forms of the acetamide or boronic ester hydration:

- Variable Temperature NMR : Resolves overlapping signals by analyzing temperature-dependent conformational changes.

- Deuterium Exchange Experiments : Identify labile protons (e.g., B-OH from partial hydrolysis).

- X-ray Crystallography : Provides unambiguous structural confirmation if crystals are obtainable .

Q. How does the boronic ester group influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : The boronic ester acts as a bioisostere for carboxylic acids, enhancing membrane permeability. SAR studies for analogs show:

- Enhanced Kinase Inhibition : Boron’s electrophilic properties improve binding to ATP pockets in kinases.

- Protease Resistance : The dioxaborolane ring stabilizes against enzymatic degradation.

- Assays : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, PI3K) for boronic ester vs. non-boron analogs .

Key Recommendations for Researchers

- Handling Instability : Store the compound under inert gas at –20°C to prevent boronic ester hydrolysis.

- Advanced Applications : Explore its use in PROTACs (proteolysis-targeting chimeras) by conjugating the boronic ester to E3 ligase ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.